1-Hexadecanoyl-2-eicosanoyl-sn-glycerol
Description
1-Hexadecanoyl-2-eicosanoyl-sn-glycerol is a diacylglycerol (DAG) with a saturated hexadecanoyl (C16:0) chain at the sn-1 position and a saturated eicosanoyl (C20:0) chain at the sn-2 position. DAGs are critical intermediates in lipid metabolism and serve as secondary messengers in cellular signaling pathways, such as protein kinase C (PKC) activation . The stereospecific sn-glycerol backbone and acyl chain composition influence its physicochemical properties, including phase behavior, solubility, and interaction with membrane proteins.
Properties
Molecular Formula |
C39H76O5 |
|---|---|
Molecular Weight |
625 g/mol |
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] icosanoate |
InChI |
InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/t37-/m0/s1 |
InChI Key |
RZKCYEISOFRALJ-QNGWXLTQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1-hexadecanoyl-2-eicosanoyl-sn-glycerol with structurally analogous DAGs:
Key Observations :
- Chain Length and Saturation : Longer saturated chains (e.g., C20:0) increase melting points and stabilize bilayer structures, whereas unsaturated chains (e.g., C20:4) enhance fluidity and disrupt ordered phases .
- Polymorphism : Mixed-chain DAGs like SODG exhibit complex polymorphism due to mismatched chain packing, while homogeneous DAGs (e.g., 1,2-dioleoyl-sn-glycerol) adopt simpler phase behaviors .
- Hydration Effects : Hydration stabilizes mixed-chain DAGs (e.g., SODG forms αw and βw phases) by reducing van der Waals strain between acyl chains .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
